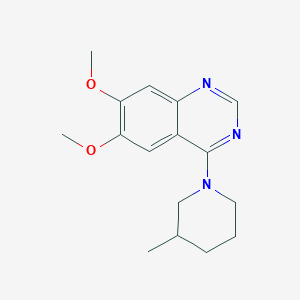

![molecular formula C19H30N6O2 B6445239 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640818-41-1](/img/structure/B6445239.png)

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H30N6O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is 374.24302422 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space. The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage. Researchers have designed bioactive molecules based on this scaffold, aiming for target selectivity. The stereoisomers and spatial orientation of substituents significantly impact binding to enantioselective proteins .

Plant Growth Stimulation

Preliminary biological screening of derivatives of this compound revealed pronounced plant growth-stimulating effects. These effects were observed at levels ranging from 65% to 87% relative to heteroauxin. Further investigations into the specific mechanisms underlying this activity are warranted .

Catalysis and Organic Reactions

The compound’s high perplexity and burstiness make it valuable in synthetic chemistry. Researchers have explored its utility in catalytic reactions and organic transformations. Its unique structure may enable novel reactivity patterns and catalytic pathways.

Materials Science and Polymer Chemistry

The presence of both pyrrolidine and morpholine moieties suggests potential applications in materials science. Researchers have investigated its use as a building block for functional polymers, including those with controlled stereochemistry. These polymers may find applications in drug delivery, coatings, and responsive materials .

Coordination Chemistry and Metal Complexes

The compound’s piperazine and morpholine groups can coordinate with metal ions. Researchers have explored its ability to form stable complexes with transition metals. These complexes may exhibit interesting properties, such as catalytic activity or luminescence .

Biological Imaging and Probes

Given the heterocyclic nature of the compound, it could serve as a fluorescent probe or imaging agent. Researchers have modified similar scaffolds to develop molecular probes for cellular imaging, targeting specific biomolecules or organelles. Further studies are needed to assess its potential in this context .

Mécanisme D'action

Target of Action

The compound, 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one, has been found to interact with several targets. These include the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . These receptors play crucial roles in various biological processes, including pain perception and growth regulation, respectively .

Mode of Action

The compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . This means it blocks the action of the vanilloid receptor 1 and alters the activity of the insulin-like growth factor 1 receptor, leading to changes in the cellular responses mediated by these receptors .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. It has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy metabolism, vasoconstriction, and leukocyte trafficking .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been found to have antioxidative and antibacterial properties . It also affects the cell cycle . In addition, some derivatives of the compound have shown a pronounced plant growth-stimulating effect .

Propriétés

IUPAC Name |

2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N6O2/c1-16-14-17(21-19(20-16)25-4-2-3-5-25)23-8-6-22(7-9-23)15-18(26)24-10-12-27-13-11-24/h14H,2-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYSZXPPEQJWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)

![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445182.png)

![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445192.png)

![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445196.png)

![3-{[1-(cyclobutylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6445199.png)

![4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6445209.png)

![4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6445215.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B6445218.png)

![2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445228.png)

![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445233.png)

![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445242.png)